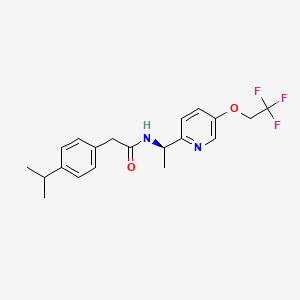
Molybdenum phosphide
货号 B1676696
CAS 编号:
12163-69-8
分子量: 126.9 g/mol
InChI 键: RMMXOEQCANLDNH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Molybdenum phosphide (MoP) is a binary inorganic compound of molybdenum metal and phosphorus with the chemical formula MoP . It is considered an efficient electrocatalyst for the hydrogen evolution reaction (HER) in both acid and alkaline media .
Synthesis Analysis
Molybdenum phosphide is synthesized through facile sintering of molybdenum and phosphorus precursors assisted by citric acid . Other methods include a two-step synthesis method using urea as a carbon source , and direct synthesis on silicon using graphene at the heterointerface .Molecular Structure Analysis
The Molybdenum phosphide molecule contains a total of 1 bond. There are 1 non-H bond, 1 multiple bond, and 1 triple bond .Chemical Reactions Analysis
Molybdenum phosphide exhibits high reactivity towards CO and sulfur adsorption . It has been adopted as a new electrocatalyst for the hydrogen evolution reaction .Physical And Chemical Properties Analysis
Molybdenum phosphide displays the highest reactivity toward CO and sulfur adsorption as compared to molybdenum carbides and nitrides .科学研究应用
Electrocatalytic Hydrogen Evolution
- Scientific Field : Nanotechnology and Electrochemistry .
- Application Summary : MoP nanoparticles are used as an electrocatalyst for hydrogen evolution reaction (HER). The introduction of carbon and nitrogen sources into the MoP system improves its stability and conductivity, enhancing its performance in alkaline environments .
- Methods of Application : MoP nanoparticles are synthesized using a two-step method with urea as a carbon source. The resulting MoP-NC composites exhibit excellent electrocatalytic activity and stability in a 1-M potassium hydroxide (KOH) solution .
- Results or Outcomes : The composites require only an overpotential of 131 mV to achieve a current density of 10 mA cm−2 and exhibit negligible performance degradation after 1000 CV cycles .
Hydrogen Evolution Reaction (HER) Catalyst
- Scientific Field : Electrochemistry .
- Application Summary : MoP is proposed as a cost-effective catalyst that exhibits high activity towards the HER in both acid and alkaline media .
- Methods of Application : The phosphorization of molybdenum to form MoP introduces a good ‘H delivery’ system which attains nearly zero binding to H at a certain H coverage .
- Results or Outcomes : Theoretical calculations show that simple phosphorization of molybdenum to form MoP can potentially modify the properties of the metal, leading to distinct activities and stabilities .
Photoelectrochemical Water Reduction
- Scientific Field : Photoelectrochemistry .
- Application Summary : MoP nanorods are used for efficient photoelectrochemical water reduction. The use of a graphene interlayer between p-Si and MoP nanorods enables fully engineered interfaces without forming a metallic secondary compound .
- Methods of Application : A graphene interlayer is applied between p-Si and MoP nanorods to enable fully engineered interfaces. The graphene facilitates the photogenerated electrons to rapidly transfer by creating Mo-O-C covalent bondings and energetically favorable band bending .
- Results or Outcomes : The MoP nanorods lead to significantly improved PEC-HER performance with a high photocurrent density of 21.8 mA cm−2 at 0 V versus RHE and high stability .
Dry Reforming of Methane
- Scientific Field : Chemical Engineering .
- Application Summary : MoP is used as a catalyst for dry reforming of methane (DRM) with CO2. It exhibits high resistance to coking and oxidation .
- Methods of Application : The process involves the reaction of methane (CH4) with carbon dioxide (CO2) in the presence of the MoP catalyst .
- Results or Outcomes : MoP’s catalytic stability is found to be superior to Ni/Mo2C, which is known to be an effective non-noble metal catalyst for DRM .
Hydrotreating Reactions
- Scientific Field : Chemical Engineering .
- Application Summary : MoP is a well-documented catalyst for hydrotreating reactions .
- Methods of Application : The process involves the use of MoP as a catalyst in hydrotreating reactions .
- Results or Outcomes : The use of MoP has been found to be effective in hydrotreating reactions .
Water Electrolysis
- Scientific Field : Electrochemistry .
- Application Summary : MoP-based catalysts are used in water electrolysis .
- Methods of Application : The process involves the use of MoP-based catalysts in water electrolysis .
- Results or Outcomes : The use of MoP-based catalysts has been found to be effective in water electrolysis .
安全和危害
未来方向
属性
IUPAC Name |
phosphanylidynemolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWVZPDSWLOFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum phosphide | |
CAS RN |
12163-69-8 | |
| Record name | Molybdenum phosphide (MoP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12163-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum phosphide (MoP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum phosphide (MoP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
For This Compound
3,550
Citations
Molybdenum Phosphide: A Novel Catalyst for Hydrodenitrogenation | Chemistry Letters … Molybdenum Phosphide: A Novel Catalyst for Hydrodenitrogenation … A single phase …
Number of citations: 188
www.journal.csj.jp
… In this work, we propose a novel cost-effective catalyst, molybdenum phosphide that exhibits high activity towards the hydrogen evolution reaction (HER) in both acid and alkaline media …
Number of citations: 198
pubs.rsc.org
Amorphous molybdenum phosphide (MoP) nanoparticles have been synthesized and characterized as electrocatalysts for the hydrogen-evolution reaction (HER) in 0.50 MH 2 SO 4 (…
Number of citations: 391
pubs.acs.org
Molybdenum phosphide was adopted as a new electrocatalyst for the hydrogen evolution reaction for the first time, exhibiting an excellent electrocatalytic activity with a small Tafel slope …
Number of citations: 241
pubs.rsc.org
A high surface area molybdenum phosphide (MoP) was successfully synthesized by combining citric acid (CA) and temperature-programmed reduction (TPR) (CA-TPR) method. …
Number of citations: 81
www.sciencedirect.com
A molybdenum phosphide catalyst was prepared from an … showed that pure molybdenum phosphide had formed after … The molybdenum phosphide was tested for catalytic activity …
Number of citations: 234
www.sciencedirect.com
… Research in our laboratory has identified molybdenum phosphide, MoP, as an active and stable hydroprocessing catalyst [1], [2], [3]. Additional work by the group of Prins [4] has shown …
Number of citations: 209
www.sciencedirect.com
… More recently, a few studies have appeared which show that molybdenum phosphide (MoP) … report the successful synthesis of silica-supported molybdenum phosphide (MoP/SiO2) and …
Number of citations: 338
www.sciencedirect.com
… We fabricated single crystals of one such material—molybdenum phosphide (MoP). By investigating the electronic structure of MoP with angle-resolved photoemission spectroscopy (…
Number of citations: 344
www.nature.com
… Herein, molybdenum phosphide (MoP) nanorods wrapped with thin carbon layer have been prepared and applied as an anode for SIBs. By utilizing in situ X-ray diffraction technology, …
Number of citations: 110
pubs.acs.org
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)
![14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid](/img/structure/B1676617.png)
![5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole](/img/structure/B1676620.png)
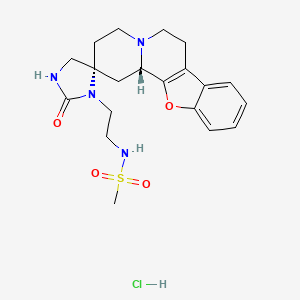
![3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile](/img/structure/B1676623.png)
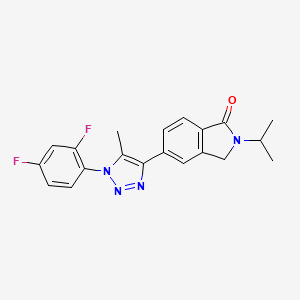
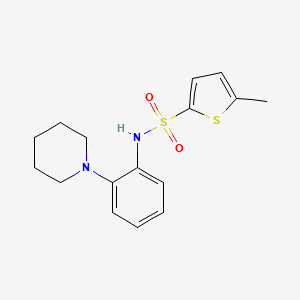
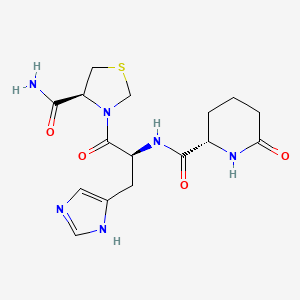
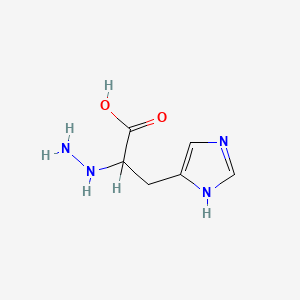
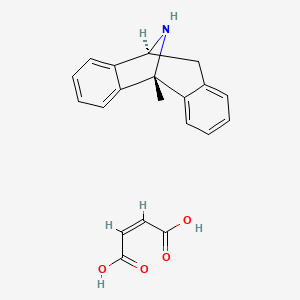
![(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1676632.png)
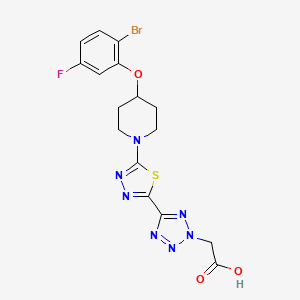
![3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1676634.png)
